SPDP-PEG4-acid

説明

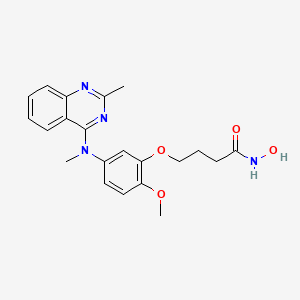

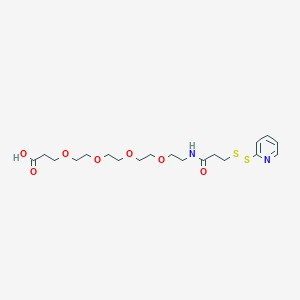

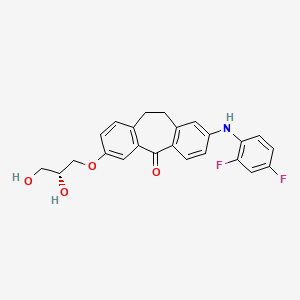

SPDP-PEG4-acid is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is provided by CD Bioparticles for drug delivery . It is a monodispersed linear PEG .Molecular Structure Analysis

The chemical formula of this compound is C19H30N2O7S2 . It has a molecular weight of 462.58 .Chemical Reactions Analysis

SPDP-type reagents have an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a suflhydryl-reactive 2-pyridyldithiol group at the opposite end . Pyridyldithiol reagents produce disulfide-containing linkages that can be cleaved with reducing agents such as dithiothreitol (DTT) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 462.58 . It appears as a liquid and its color ranges from colorless to light yellow . It is soluble in water .科学的研究の応用

1. Gene Expression Enhancement

SPDP-PEG4-acid is used in the development of block catiomer polyplexes. These polyplexes exhibit high stability in extracellular environments and efficient release of plasmid DNA in intracellular compartments. They are created by controlling the cationic charge and disulfide cross-linking densities of backbone polycations. This is achieved by thiolation of poly(ethylene glycol)-poly(L-lysine) block copolymer (PEG-PLL) using SPDP, which forms amide linkages and decreases the cationic charge density of the PLL segment. These polyplexes are crucial in gene delivery and controlled release of entrapped DNA into intracellular environments for high transfection efficiency (Miyata et al., 2004).

2. Antisense and Antigene Agent Delivery

This compound is utilized in modifying polyethylenimine (PEI) for the delivery of Peptide Nucleic Acid (PNA). This approach significantly enhances the antisense activity of PNA, even more than PNA-octaarginine conjugates. The PEI-PEG conjugates preferred for this application show lower acute cellular toxicity, making them suitable for high-throughput screening assays in therapeutic applications (Berthold, Shiraishi, & Nielsen, 2010).

3. Nanodrug Design for miRNA Targeting

In the field of cancer treatment, this compound plays a role in the design of nanodrugs targeting oncogenic microRNAs in tumor cells. The use of SPDP as a linker in nanodrugs allows for effective access to cytosolic cellular compartments and engagement with cognate miRNA. This facilitates the inhibition of oncomirs, which are pivotal in cancer progression and therapy response (Yoo et al., 2014).

4. Drug Delivery Systems

This compound is instrumental in surface modification and drug delivery systems. It is used in the conjugation of drugs like paclitaxel to nanoparticles for controlled drug release, which is critical in cancer therapy and other medical applications (Venkatasubbu et al., 2013).

5. Targeted Tumor Imaging

It is used in the synthesis of antibody conjugated quantum dots for tumor-specific imaging. This compound facilitates the conjugation of antibodies to quantum dots, aiding in the efficient and specific targeting of tumors for diagnostic imaging (Lee et al., 2010).

6. Tissue Engineering and Regenerative Medicine

This compound is used in scaffold materials for bone tissue engineering. It helps in linking nonviral gene transfer systems to scaffolds, thereby promoting osteogenic differentiation of bone marrow stromal cells. This approach is crucial in bone defect restoration and other regenerative medicine applications (Pan, Zheng, & Guo, 2007).

7. Peptide and Protein PEGylation

In peptide and protein PEGylation, this compound is essential. PEGylation involves the covalent attachment of polyethylene glycol to peptides and proteins, enhancing their pharmaceutical properties like stability, solubility, and reduced immunogenicity. This has vast applications in drug delivery and therapeutic protein development (Roberts, Bentley, & Harris, 2002).

作用機序

Target of Action

SPDP-PEG4-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins with primary amines and sulfhydryl groups .

Mode of Action

This compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other . The NHS ester effectively conjugates to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group forms a disulfide bond with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .

Biochemical Pathways

The this compound linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This system is crucial for regulating the concentration of specific proteins and degrading misfolded proteins.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEGylation. The 4-unit polyethylene glycol (PEG) spacer arm confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This increased solubility can enhance the bioavailability of the compound.

Result of Action

The result of this compound action is the formation of a stable but cleavable bond between two proteins . This bond can be cleaved with reducing agents such as dithiothreitol (DTT) . The cleavage of this bond can be used to control the activity of the target protein, allowing for precise control over cellular processes.

Action Environment

The action of this compound is influenced by the pH of the environment. The coupling reaction of the NHS ester with primary amines usually occurs in phosphate, carbonate/bicarbonate, or borate buffers with a pH value of 7 to 8 .

将来の方向性

生化学分析

Biochemical Properties

SPDP-PEG4-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . The SPDP crosslinker in this compound is reactive towards thiol groups, enabling it to interact with enzymes, proteins, and other biomolecules that contain these groups . The nature of these interactions involves the formation of disulfide bonds, which can be cleaved under reducing conditions .

Cellular Effects

This compound influences cell function by enabling the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the intracellular ubiquitin-proteasome system . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific target protein being degraded .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTAC molecules . These molecules contain two different ligands connected by a linker like this compound . One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its role in PROTACs . The stability and degradation of this compound would be dependent on the conditions of the experiment, particularly the presence of reducing agents that can cleave the disulfide bond . Long-term effects on cellular function would be related to the sustained degradation of the target protein .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically reported and would likely depend on the specific PROTAC being studied . It is reasonable to expect that higher dosages would lead to increased degradation of the target protein, up to a certain threshold .

Metabolic Pathways

This compound itself is not directly involved in metabolic pathways . The PROTACs it helps form can influence metabolic pathways by degrading key regulatory proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its membrane permeability . This allows for intracellular crosslinking reactions .

Subcellular Localization

The subcellular localization of this compound is not specifically known and would likely depend on the specific PROTAC being studied . Given its role in protein degradation, it is likely to be found in proximity to the proteasome .

特性

IUPAC Name |

3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O7S2/c22-17(5-16-29-30-18-3-1-2-6-21-18)20-7-9-26-11-13-28-15-14-27-12-10-25-8-4-19(23)24/h1-3,6H,4-5,7-16H2,(H,20,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDPYTZOKIVWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127165 | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

581065-97-6 | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581065-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)